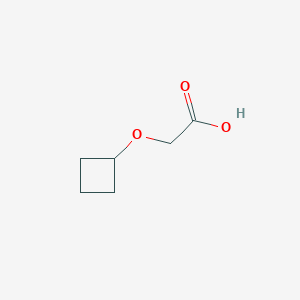

2-Cyclobutoxyacetic acid

CAS No.: 189956-41-0

Cat. No.: VC3755551

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189956-41-0 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | 2-cyclobutyloxyacetic acid |

| Standard InChI | InChI=1S/C6H10O3/c7-6(8)4-9-5-2-1-3-5/h5H,1-4H2,(H,7,8) |

| Standard InChI Key | KEOSJDSSBULZBQ-UHFFFAOYSA-N |

| SMILES | C1CC(C1)OCC(=O)O |

| Canonical SMILES | C1CC(C1)OCC(=O)O |

Introduction

Chemical Structure and Basic Properties

2-Cyclobutoxyacetic acid would theoretically have the structure where a cyclobutyl ring is connected via an oxygen atom to acetic acid (HO(O=)C-CH2-O-cyclobutyl). This differs from the more commonly documented 2-Cyclobutylacetic acid, which has the cyclobutyl group directly bonded to the acetic acid without an oxygen bridge.

The closely related 2-Cyclobutylacetic acid has the following properties:

| Property | Value |

|---|---|

| CAS Number | 6540-33-6 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.142 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 210.7±8.0 °C at 760 mmHg |

| Melting Point | Forms solid at approximately 25°C |

| Flash Point | 103.9±9.8 °C |

| LogP | 1.18 |

| pKa | 4.85±0.10 (Predicted) |

| Refractive Index | 1.4475 (589.3 nm, 18.5°C) |

The addition of an oxygen atom in 2-Cyclobutoxyacetic acid would alter these properties, likely increasing the molecular weight, affecting solubility patterns, and changing other physicochemical characteristics .

| Hazard Classification | Details |

|---|---|

| GHS Classification | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H318/H319: Causes serious eye damage/irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261, P264, P264+P265, P270, P271, P280 |

| Storage Conditions | 2-8°C, sealed, dry conditions |

Safety measures should include adequate ventilation, personal protective equipment, and proper disposal procedures. First aid recommendations for related compounds include washing affected areas with copious amounts of water for at least 15 minutes and seeking medical attention if irritation persists .

Structural Analogs and Derivatives

Several related compounds appear in scientific literature, which may share some properties with 2-Cyclobutoxyacetic acid:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-Cyclobutylacetic acid | 6540-33-6 | C₆H₁₀O₂ | 114.14 g/mol |

| 2-(1-Hydroxycyclobutyl)acetic acid | Not specified | C₆H₁₀O₃ | 130.14 g/mol |

| 2-Bromo-2-cyclobutyl-acetic acid | 2411638-85-0 | C₆H₉BrO₂ | 193.04 g/mol |

| 2-Amino-2-cyclobutyl-acetic acid | 28024-69-3 | C₆H₁₁NO₂ | 129.16 g/mol |

| 2-Cyclobutyl-2-oxoacetic acid | 13884-85-0 | C₆H₈O₃ | 128.13 g/mol |

These compounds demonstrate the versatility of the cyclobutyl scaffold in organic chemistry and may provide insight into the potential properties and applications of 2-Cyclobutoxyacetic acid .

Spectroscopic Properties

For comparison, 2-Cyclobutyl-2-oxoacetic acid shows the following spectral characteristics:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.98 (pd, J = 8.5 Hz)

-

¹³C NMR: δ 199.4 (C=O)

Biological Activity

For instance, 2-Cyclobutyl-2-oxoacetic acid has been studied for:

-

Antioxidant properties

-

Antimicrobial activity against certain pathogens

-

Enzyme inhibition effects, particularly with HMG-CoA synthase (IC₅₀ = 0.12)

Similarly, cyclobutyl-containing amino acid derivatives have been explored for their potential in enzyme inhibition and receptor binding studies, with applications in treating inflammation and pain.

The unique conformational constraints imposed by the cyclobutyl ring can influence how molecules interact with biological targets, potentially offering advantages in drug development scenarios.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume